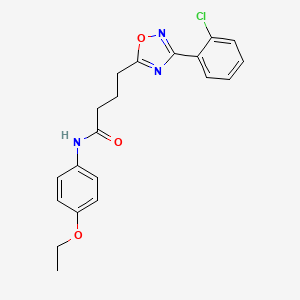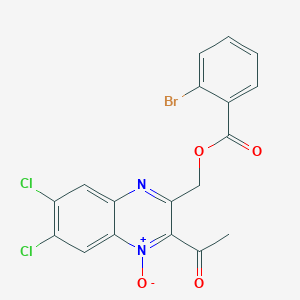
2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide, commonly known as BBQ, is a quinoxaline derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. BBQ exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The exact mechanism of action of BBQ is not fully understood. However, it has been proposed that BBQ may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that BBQ may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In addition, BBQ has been shown to inhibit the replication of the hepatitis C virus by targeting viral RNA synthesis.
Biochemical and Physiological Effects:
BBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BBQ can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. BBQ has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In animal models of inflammation, BBQ has been found to reduce inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of BBQ is its potent anticancer activity against a wide range of cancer cell lines. BBQ has also been found to possess antiviral and anti-inflammatory activity. However, there are some limitations to using BBQ in lab experiments. For example, BBQ is relatively unstable and can degrade over time. In addition, the synthesis of BBQ can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on BBQ. One area of interest is the development of novel analogs of BBQ with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the antiviral and anti-inflammatory activities of BBQ. Finally, there is a need for further studies to determine the optimal dosing and administration of BBQ for use in clinical settings.
Conclusion:
In conclusion, BBQ is a quinoxaline derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of BBQ involves the reaction of 2-amino-3-chloro-6,7-dichloroquinoxaline with 2-bromobenzoyl chloride in the presence of triethylamine. BBQ has been extensively studied for its potential applications in the field of medicinal chemistry and has shown promise as a potential anticancer agent. However, further research is needed to fully understand the mechanisms underlying its biological activities and to determine its optimal use in clinical settings.
合成法
The synthesis of BBQ involves the reaction of 2-amino-3-chloro-6,7-dichloroquinoxaline with 2-bromobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to yield BBQ. The overall reaction can be represented as follows:
科学的研究の応用
BBQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BBQ has also been found to possess antiviral activity against the hepatitis C virus and anti-inflammatory activity in animal models of inflammation.
特性
IUPAC Name |
(3-acetyl-6,7-dichloro-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrCl2N2O4/c1-9(24)17-15(8-27-18(25)10-4-2-3-5-11(10)19)22-14-6-12(20)13(21)7-16(14)23(17)26/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJFLZSTZGUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC(=C(C=C2N=C1COC(=O)C3=CC=CC=C3Br)Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrCl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6,7-dichloro-4-oxidoquinoxalin-2-yl)methyl 2-bromobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)

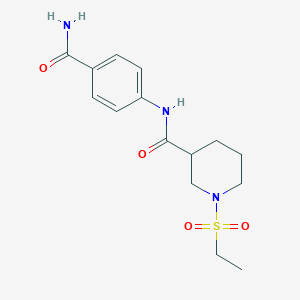
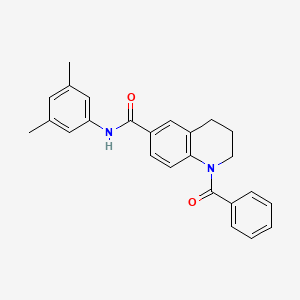
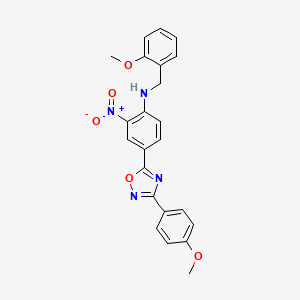



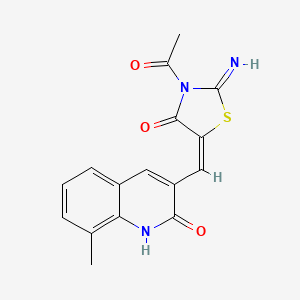
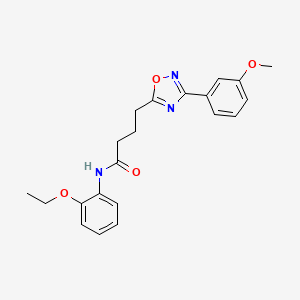
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
